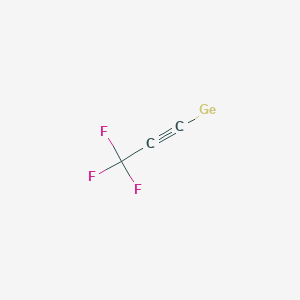
3,3,3-Trifluoropropynylgermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,3-Trifluoroprop-1-yn-1-yl)germane is a chemical compound that features a germanium atom bonded to a trifluoropropynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoroprop-1-yn-1-yl)germane typically involves the reaction of germanium tetrachloride with a trifluoropropynyl lithium reagent. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
GeCl4+CF3C≡CLi→(3,3,3-Trifluoroprop-1-yn-1-yl)germane+LiCl
Industrial Production Methods
Industrial production methods for (3,3,3-Trifluoroprop-1-yn-1-yl)germane are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3,3-Trifluoroprop-1-yn-1-yl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The trifluoropropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds.
Wissenschaftliche Forschungsanwendungen
(3,3,3-Trifluoroprop-1-yn-1-yl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It may be used in the production of specialized coatings and polymers.
Wirkmechanismus
The mechanism by which (3,3,3-Trifluoroprop-1-yn-1-yl)germane exerts its effects is not fully understood. its reactivity is primarily influenced by the presence of the trifluoropropynyl group, which can participate in various chemical transformations. The molecular targets and pathways involved in its biological activities are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3,3-Trifluoroprop-1-yn-1-yl)benzene: This compound features a benzene ring instead of a germanium atom.
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)germane: This compound contains four trifluoropropynyl groups bonded to a single germanium atom.
Uniqueness
(3,3,3-Trifluoroprop-1-yn-1-yl)germane is unique due to the presence of both a germanium atom and a trifluoropropynyl group. This combination imparts distinct chemical properties that are not observed in similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C3F3Ge |
|---|---|
Molekulargewicht |
165.66 g/mol |
InChI |
InChI=1S/C3F3Ge/c4-3(5,6)1-2-7 |
InChI-Schlüssel |
NUNUCWNFKSGDBF-UHFFFAOYSA-N |
Kanonische SMILES |
C(#C[Ge])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)

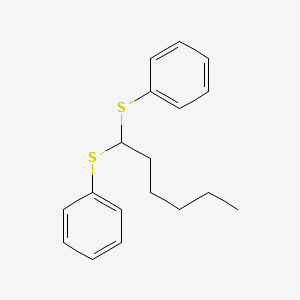


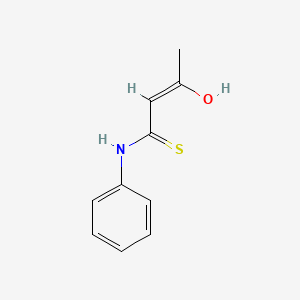
![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)

![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)
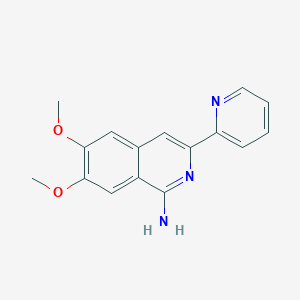

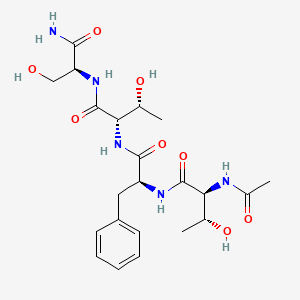
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)
